2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide
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Overview
Description
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide is a complex organic compound that features a quinoline and thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Formation of the Thiazole Moiety: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an alpha-haloketone.
Coupling of the Two Moieties: The final step involves the coupling of the quinoline and thiazole moieties through a sulfanyl linkage, typically using a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide is not fully understood, but it is believed to interact with various molecular targets and pathways. The quinoline moiety may intercalate with DNA, while the thiazole moiety could interact with proteins or enzymes, leading to inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-1,4-dihydro-2H-isoquinolin-3-one: Similar in structure but with a different functional group.
3,4-dihydro-2H-isoquinolin-1-one: Lacks the thiazole moiety.
Uniqueness
2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-phenyl-1,3-thiazol-2-yl sulfide is unique due to the presence of both quinoline and thiazole moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18N2OS2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C20H18N2OS2/c23-19(22-12-6-10-16-9-4-5-11-18(16)22)14-25-20-21-17(13-24-20)15-7-2-1-3-8-15/h1-5,7-9,11,13H,6,10,12,14H2 |
InChI Key |
GNDWIPOLWAVXRH-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=CS3)C4=CC=CC=C4 |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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